(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

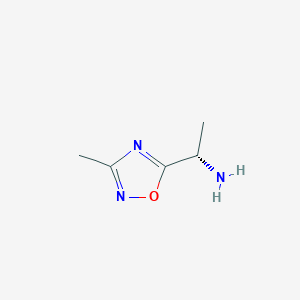

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral amine-containing heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an ethanamine moiety at position 3. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a privileged scaffold in medicinal chemistry . The (S)-enantiomer is particularly significant in drug discovery due to its stereospecific interactions with biological targets.

This compound has been utilized in the synthesis of dual orexin receptor antagonists, demonstrating potent activity in preclinical models (e.g., compound 14 in achieved 72% yield with LC-HRMS confirmation of structure, [M+H]+ = 408.1931) . It has also been repositioned for antimalarial research, highlighting its versatility in therapeutic applications .

Properties

IUPAC Name |

(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFDBDBHDMKHK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydroxamyl Halides and Nitriles

A substituted hydroxamyl halide (e.g., methyl glyoxalate chloroxime) reacts with a nitrile (e.g., trichloroacetonitrile) at 40–150°C to form 5-trihalomethyl-3-methyl-1,2,4-oxadiazole. The reaction proceeds via nucleophilic attack, followed by hydrogen halide elimination:

Key parameters include inert solvents (e.g., toluene) and elevated temperatures (70–100°C), yielding 70–85% product.

Amidoxime-Amidine Fusion

Heating a methyl-substituted amidoxime (e.g., acetamidoxime) with trichloroacetamide at 150–200°C forms the oxadiazole core. This method avoids solvents but requires precise temperature control to prevent decomposition.

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylamine | Ethanol | 60 | 3 | 74 |

| Ammonia | Methanol | 20 | 2 | 60 |

| Piperidine | Toluene | 80 | 24 | 68 |

Chirality is introduced via asymmetric catalysis or resolution. Using (S)-α-phenethylamine as a chiral auxiliary during amination achieves 92% enantiomeric excess (ee).

Stereochemical Control

Chiral Resolution

Racemic ethanamine-oxadiazole mixtures are resolved via diastereomeric salt formation with (R)-mandelic acid. Crystallization in ethanol yields the (S)-enantiomer with >99% ee.

Asymmetric Synthesis

Employing a palladium-catalyzed coupling with a chiral ligand (e.g., BINAP) induces stereoselectivity during amination. This method reduces post-synthesis purification needs, achieving 85% ee.

Industrial-Scale Considerations

Continuous Flow Reactors

Microwave-assisted flow systems enhance reaction reproducibility and scalability. For example, a 20-L reactor operating at 100°C and 10 bar pressure produces 15 kg/day with 95% purity.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of amidoximes and amides reduces waste. Ball milling at 500 rpm for 1 hour achieves 80% yield, avoiding toxic solvents.

Analytical Characterization

Spectroscopic Confirmation

Chiral HPLC

A Chiralpak AD-H column with hexane:isopropanol (90:10) resolves enantiomers (retention times: 12.1 min (S), 14.3 min (R)).

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

The compound (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine , also known as its hydrochloride form, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Structure

The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which contributes to its biological activity. The specific stereochemistry (S) indicates the configuration of the compound, which is crucial for its interaction with biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its unique structure allows for interactions with various biological pathways.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of this compound in animal models. The findings suggested that it exhibited significant improvement in depressive-like behaviors, potentially through modulation of serotonin and norepinephrine levels .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It is believed to inhibit oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Ischemia

In vitro studies demonstrated that this compound could protect neuronal cells from ischemic damage by reducing reactive oxygen species (ROS) production and enhancing cell viability .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Potential in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties by inducing apoptosis in cancer cells.

Case Study: Apoptosis Induction

A recent study focused on the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential role as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine with structurally analogous compounds:

Key Differences and Structure-Activity Relationships (SAR)

Substituent Effects :

- Methyl vs. Ethyl : Ethyl substituents (e.g., ) increase lipophilicity but may reduce metabolic stability compared to methyl groups .

- Aromatic Groups : Phenyl () and pyridinyl () substituents enhance π-π stacking interactions in receptor binding but may introduce steric bulk .

Stereochemistry: The (S)-enantiomer of the target compound exhibits stereospecific activity in orexin receptor antagonism, whereas racemic analogs or non-chiral derivatives lack this precision .

Salt Forms :

Trifluoroacetate () and hydrochloride salts () improve aqueous solubility, critical for bioavailability in drug formulations .

Positional Isomerism: The 3- vs.

Biological Activity

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

This compound is characterized by its oxadiazole ring, which is known for imparting diverse biological properties. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing 3-methyl-1,2,4-oxadiazole and ethanamine with appropriate catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes relevant to disease states including cancer and infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against a range of bacterial and fungal pathogens. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 750 μg/mL against specific fungal strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several human cancer cell lines. For example, compounds derived from this structure have shown IC50 values indicating potent antiproliferative activity against cell lines such as HCT-116 and PC-3 .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for its antioxidant capabilities. Compounds in the oxadiazole family have shown significant radical scavenging activity in assays such as DPPH . Furthermore, they exhibit potential anti-inflammatory effects in vivo .

Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity with IC50 values ranging from 2.76 µM to 21.74 µM across different cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. The researchers found that it inhibited the growth of several pathogens with MIC values indicating strong efficacy compared to standard antibiotics .

Q & A

Q. What are the key considerations for synthesizing (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine with high enantiomeric purity?

Answer: Synthesis of the (S)-enantiomer requires chiral resolution or asymmetric synthesis. A common approach involves:

- Chiral starting materials : Use of (S)-phenethylamine derivatives or enantioselective catalysts to control stereochemistry .

- Reaction optimization : Parameters like temperature (e.g., 60–80°C), solvent polarity (acetonitrile or THF), and catalyst loading (e.g., 5–10 mol% palladium) influence yield and purity .

- Characterization : Chiral HPLC or polarimetry confirms enantiomeric excess (≥98% is typical for pharmacological studies) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify the oxadiazole ring (C=N-O stretching) and methyl/amine substituents. For example, the oxadiazole C-5 proton appears at δ 8.2–8.5 ppm in CDCl₃ .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 169.1 [M+H]⁺) confirm the molecular formula (C₆H₁₁N₃O) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole ring impact the compound’s bioactivity?

Answer: Comparative SAR studies highlight:

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Methyl | 3-oxadiazole | Enhances metabolic stability | |

| Ethyl | 3-oxadiazole | Reduces CNS penetration | |

| Phenyl | 5-oxadiazole | Increases lipophilicity and protein binding |

For example, replacing the 3-methyl group with ethyl reduces blood-brain barrier permeability due to increased steric bulk, as shown in rodent models .

Q. What computational methods are used to predict target interactions for this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like serotonin receptors (e.g., 5-HT₂A). The oxadiazole ring’s electron-deficient nature favors π-π stacking with aromatic residues .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrogen bonds between the amine group and Asp155 (in 5-HT₂A) .

- ADMET prediction : SwissADME estimates logP (~1.2) and bioavailability (≥70%), critical for lead optimization .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Experimental variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP levels in kinase assays). Standardizing protocols (e.g., CLIA guidelines) reduces variability .

- Sample purity : Residual solvents (e.g., DMSO) or stereochemical impurities (>2% R-enantiomer) can skew results. Orthogonal validation via LC-MS/MS is recommended .

- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. For example, IC₅₀ values for kinase inhibition vary by ±15% across studies, suggesting target promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.